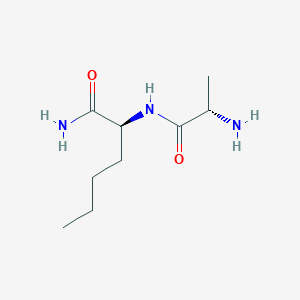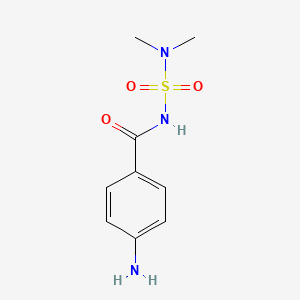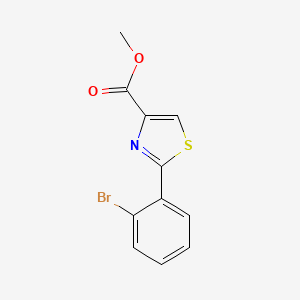
L-Norleucinamide,-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norleucinamide, L-alanyl- is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a dipeptide consisting of L-norleucinamide and L-alanine, which are linked by a peptide bond. This compound is often used in research settings to study peptide interactions and protein synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucinamide, L-alanyl- typically involves the coupling of L-norleucinamide with L-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
While specific industrial production methods for L-Norleucinamide, L-alanyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
L-Norleucinamide, L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
L-Norleucinamide, L-alanyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and interactions.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of specialized peptides and as a research tool in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Norleucinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
L-Norleucinamide, L-alanyl- can be compared with other similar dipeptides, such as:
L-Alanyl-L-Glutamine: Known for its role in enhancing muscle recovery and immune function.
L-Alanyl-L-Tyrosine: Studied for its potential cognitive benefits.
L-Alanyl-L-Leucine: Investigated for its effects on muscle protein synthesis.
Each of these compounds has unique properties and applications, making L-Norleucinamide, L-alanyl- distinct in its specific uses and potential benefits.
Propriétés
Formule moléculaire |
C9H19N3O2 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanamide |
InChI |
InChI=1S/C9H19N3O2/c1-3-4-5-7(8(11)13)12-9(14)6(2)10/h6-7H,3-5,10H2,1-2H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1 |
Clé InChI |
HTVWRELKZINEGB-BQBZGAKWSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)N |
SMILES canonique |
CCCCC(C(=O)N)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)








![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)



